Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-
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Overview
Description
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- is a chemical compound with the molecular formula C9H20S2Si. It contains a total of 31 bonds, including 11 non-hydrogen bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, and 2 sulfide groups . This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- typically involves the reaction of trimethylsilyl chloride with 2,2-bis(ethylthio)ethenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography .
Chemical Reactions Analysis
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the double bond to a single bond using reducing agents like lithium aluminum hydride.
Substitution: The ethylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure allows it to be used in the study of biological systems, particularly in understanding the interactions between silicon-based compounds and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- involves its interaction with molecular targets through its sulfide groups and silicon atom. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems .
Comparison with Similar Compounds
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- can be compared with other similar compounds such as:
Trimethylsilyl chloride: Used as a precursor in the synthesis of various organosilicon compounds.
2,2-bis(ethylthio)ethenyl lithium: A reagent used in the synthesis of Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-.
Silane, [2,2-bis(methylthio)ethenyl]trimethyl-: A similar compound with methylthio groups instead of ethylthio groups, which may exhibit different reactivity and properties.
Silane, [2,2-bis(ethylthio)ethenyl]trimethyl- stands out due to its unique combination of ethylthio groups and silicon atom, which confer distinct chemical and physical properties.
Properties
CAS No. |
349449-55-4 |
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Molecular Formula |
C9H20S2Si |
Molecular Weight |
220.5 g/mol |
IUPAC Name |
2,2-bis(ethylsulfanyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C9H20S2Si/c1-6-10-9(11-7-2)8-12(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
BFTOOISGTZWBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C[Si](C)(C)C)SCC |
Origin of Product |
United States |
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